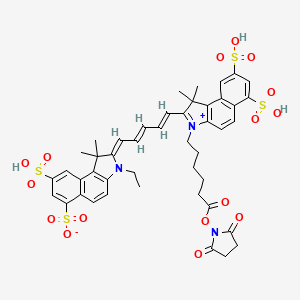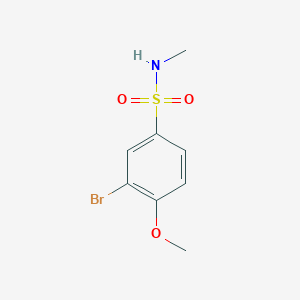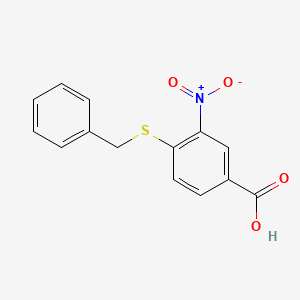![molecular formula C13H21N3 B1517198 3-[4-(Propan-2-yl)piperazin-1-yl]aniline CAS No. 1018648-79-7](/img/structure/B1517198.png)
3-[4-(Propan-2-yl)piperazin-1-yl]aniline
Overview
Description
3-[4-(Propan-2-yl)piperazin-1-yl]aniline is a versatile organic compound characterized by its piperazine ring and aniline group
Mechanism of Action
Target of Action
It is known that similar compounds with piperazine moieties act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
Compounds with similar structures have been found to exhibit antibacterial activity . They may work by interacting with bacterial cell membranes, leading to the leakage of cellular contents .
Biochemical Pathways
It is known that similar compounds can disrupt bacterial cell membranes, which would affect numerous biochemical pathways within the bacteria .
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), which is a rule of thumb to evaluate druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .
Result of Action
Similar compounds have been found to exhibit antibacterial activity, potentially by irreversibly damaging bacterial cell membranes and causing the leakage of cellular contents .
Action Environment
It is known that similar compounds have shown prominent antibacterial activity in vitro .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Propan-2-yl)piperazin-1-yl]aniline typically involves the reaction of aniline with propan-2-yl piperazine under specific conditions. One common method is the nucleophilic substitution reaction, where aniline acts as the nucleophile and propan-2-yl piperazine as the electrophile. The reaction is often carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane, at a controlled temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 3-[4-(Propan-2-yl)piperazin-1-yl]aniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used to oxidize the aniline group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of the aniline group can lead to the formation of nitrobenzene derivatives.
Reduction: Reduction reactions can produce amines or amides.
Substitution: Substitution reactions can result in the formation of various alkylated or acylated derivatives.
Scientific Research Applications
3-[4-(Propan-2-yl)piperazin-1-yl]aniline has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3-methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline
3-(4-(substituted)-piperazin-1-yl)aniline derivatives
Properties
IUPAC Name |
3-(4-propan-2-ylpiperazin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-11(2)15-6-8-16(9-7-15)13-5-3-4-12(14)10-13/h3-5,10-11H,6-9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZISYKRUUHPRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[({[Carboxy(hydroxy)methyl]sulfanyl}methyl)sulfanyl]-2-hydroxyacetic acid](/img/structure/B1517132.png)




![5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B1517156.png)






![4-[(6-Aminopyridin-3-yl)oxy]benzonitrile](/img/structure/B1517167.png)
